molecular formula C19H15N3O4 B2548786 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034354-91-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2548786
CAS No.: 2034354-91-9
M. Wt: 349.346
InChI Key: VNMMIWNJOAICCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a coumarin (2-oxo-2H-chromene) core linked to a pyrazole-furan hybrid via an ethyl carboxamide bridge. Coumarins are recognized for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(16-9-13-3-1-2-4-17(13)26-19(16)24)20-6-7-22-11-15(10-21-22)14-5-8-25-12-14/h1-5,8-12H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMMIWNJOAICCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the chromene moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process might include steps such as solvent extraction, crystallization, and purification to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring can yield pyrazoline derivatives .

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The chromene moiety can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Substitutions

Table 1: Key Modifications in Heterocyclic Moieties
Compound Modification Biological Activity (IC₅₀, μM) Solubility (mg/mL) LogP Reference
Original compound (furan-3-yl pyrazole) 12.3 (A549 lung cancer) 0.45 2.8
Thiophene substitution (pyrazole) 8.7 (A549) 0.32 3.1
Imidazole substitution (furan-3-yl) 15.6 (A549) 0.68 2.5
Pyrrole substituent 22.1 (MCF-7 breast cancer) 0.91 1.9
  • Thiophene analogs exhibit improved anticancer potency (IC₅₀: 8.7 μM vs. 12.3 μM) but reduced solubility due to increased lipophilicity (LogP: 3.1 vs. 2.8) .
  • Imidazole substitution enhances solubility (0.68 mg/mL) but reduces activity, likely due to altered hydrogen-bonding interactions .

Substituent Modifications on the Coumarin Core

Table 2: Coumarin Core Derivatives
Modification Anticancer Activity (IC₅₀, μM) LogD (pH 7.4) Reference
Original compound 12.3 (A549) 2.1
6-Fluoroquinoline derivative 7.2 (A549) 3.4
Benzofuran-coupled coumarin 5.8 (A549) 3.9
Hydroxyl group at C-8 18.9 (A549) 1.6
  • Fluoroquinoline derivatives demonstrate superior potency (IC₅₀: 7.2 μM) but higher lipophilicity (LogD: 3.4), limiting bioavailability .
  • Hydroxyl-group introduction reduces activity (IC₅₀: 18.9 μM) but improves solubility (LogD: 1.6), suggesting a trade-off between polarity and target binding .

Linker and Functional Group Variations

Table 3: Carboxamide Bridge and Functional Group Replacements
Modification Protease Inhibition (IC₅₀, μM) Solubility (mg/mL) Reference
Original compound (carboxamide) 34.7 0.45
Sulfonamide replacement 19.2 0.28
Morpholine ring (replaces pyrazole) 41.5 1.02
  • Sulfonamide analogs show enhanced protease inhibition (IC₅₀: 19.2 μM) but lower solubility, likely due to reduced hydrogen-bonding capacity .
  • Morpholine substitution improves solubility (1.02 mg/mL) but weakens activity, emphasizing the pyrazole’s role in target engagement .

Discussion of Trends and Mechanistic Insights

  • Heterocyclic Rigidity vs. Flexibility : Pyrazole-furan hybrids balance aromatic stacking and moderate solubility, whereas bulkier groups (e.g., benzofuran) enhance potency at the expense of solubility .
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents increase lipophilicity and membrane permeability but may hinder metabolic stability .
  • Linker Length : Ethyl bridges optimize spatial orientation for kinase binding; shorter (methyl) or longer (propyl) linkers reduce activity by misaligning pharmacophores .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound recognized for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a unique combination of:

  • Chromene moiety : Known for diverse biological properties.
  • Pyrazole ring : Associated with various pharmacological activities.
  • Furan substituent : Enhances chemical reactivity and biological interactions.

The molecular formula of this compound is C18H16N4O3C_{18}H_{16}N_{4}O_{3}, indicating the presence of multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the chromene backbone.
  • Introduction of the furan and pyrazole rings through coupling reactions.
  • Finalization with carboxamide formation.

These synthetic routes require careful optimization to achieve high yields and purity.

Antimicrobial Activity

Research indicates that compounds with furan and pyrazole rings often exhibit significant antimicrobial properties. In a study evaluating benzofuran-pyrazole derivatives, compounds demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . The presence of the chromene structure in this compound may enhance its effectiveness against various pathogens.

Anti-inflammatory Effects

The chromene moiety is also linked to anti-inflammatory properties. Several studies have shown that derivatives containing chromene structures can stabilize human red blood cell membranes, suggesting potential anti-inflammatory effects .

Anticancer Potential

This compound has shown promise in anti-cancer studies. Pyrazole derivatives are known for their diverse pharmacological profiles, including antitumor activities. For instance, certain analogs have demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HeLa, with IC50 values in the micromolar range .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromeneContains bromine substitutionEnhanced stability against oxidation
6-methyl-N-[1-(pyrazolyl)methyl]-chromenoneLacks furan but retains chromene and pyrazoleHigher cytotoxicity against cancer cells
Coumarin DerivativesSimilar chromene backboneBroad-spectrum antibacterial activity

This table illustrates how the structural complexity of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-y)ethyl)-2-oxo -2H-chromene -3-carboxamide may contribute to its distinct biological activities compared to simpler analogs.

Case Studies

Several studies highlight the biological activity of compounds structurally related to N-(2-(4-(furan -3 -yl)-1H-pyrazol -1 -yl)ethyl ) -2 -oxo -2H-chromene -3-carboxamide:

  • Antimicrobial Activity Study : A study evaluated various benzofuran-pyrazole derivatives, revealing significant antimicrobial effects against E. coli, with one compound demonstrating an IC50 value comparable to ciprofloxacin .
  • Anti-inflammatory Research : Research indicated that chromene derivatives could stabilize red blood cell membranes, showcasing their potential as anti-inflammatory agents .
  • Anticancer Evaluation : In vitro studies on pyrazole derivatives indicated potent anticancer activity against multiple cancer cell lines, emphasizing the therapeutic potential of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.